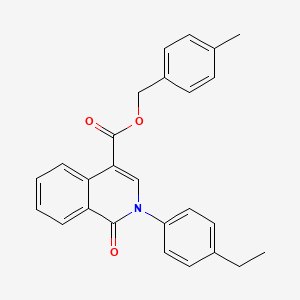

4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 4-ethylphenyl group at position 2 and a 4-methylbenzyl ester at position 2. The 4-methylbenzyl and 4-ethylphenyl substituents likely influence its lipophilicity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

(4-methylphenyl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-3-19-12-14-21(15-13-19)27-16-24(22-6-4-5-7-23(22)25(27)28)26(29)30-17-20-10-8-18(2)9-11-20/h4-16H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTDHCFZTSNRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, including its interactions with various biological targets and its pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoquinoline core, which is known for its diverse biological activities. The molecular formula can be represented as with a molecular weight of approximately 349.43 g/mol. Its structure allows for significant conformational flexibility, which may influence its biological interactions.

Inhibition of Enzymatic Targets

Research indicates that compounds related to the isoquinoline scaffold exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro studies have demonstrated that certain derivatives of isoquinoline can inhibit PARP1 and PARP2 effectively. For instance, one study reported that a related compound achieved an IC50 of 156 nM against PARP1, showcasing the potential for these compounds in cancer therapeutics .

Antiplatelet Activity

Another significant area of interest is the antiplatelet activity associated with isoquinoline derivatives. A related compound, 6-AQ (4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate), was found to inhibit cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 (TxA2) levels and subsequently inhibiting platelet aggregation both in vitro and in vivo . This suggests that similar compounds could have therapeutic applications in cardiovascular diseases.

Antitrypanosomal Activity

Recent studies have also explored the antitrypanosomal properties of carboxamide derivatives bearing quinoline moieties. These compounds exhibited promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness, indicating potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various structural modifications. The presence of different substituents on the benzyl and ethyl groups significantly affects their inhibitory potency against target enzymes. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to active sites.

Case Study 1: PARP Inhibition

In a study evaluating the inhibitory effects of various isoquinoline derivatives on PARP enzymes, it was found that specific modifications led to enhanced inhibitory effects. The compound with a similar structure to our target demonstrated over 80% inhibition at 1 µM concentration, leading to further testing for IC50 values .

Case Study 2: Antiplatelet Effects

In another study focusing on antiplatelet activity, researchers observed that certain isoquinoline derivatives effectively inhibited platelet aggregation through Cox-1 inhibition. This mechanism was linked to structural features that facilitated interaction with the enzyme's active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Table 1: Comparative Analysis of Key Compounds

Key Observations:

The trifluoromethyl and nitro groups in 339106-28-4 contribute to its low pKa (-2.86), suggesting strong electron-withdrawing effects absent in the target compound . Melting points for amino-substituted quinolines (4k, 4l) are well-documented (~215–225°C), whereas ester derivatives (e.g., the target compound) often exhibit lower crystallinity due to flexible side chains .

Synthetic Accessibility :

- The target compound likely employs Pd-catalyzed cross-coupling, as seen in 4k and 4l , but requires a 4-methylbenzyl boronic ester and 4-ethylphenyl precursor. Challenges include steric hindrance from the 4-ethyl group .

- In contrast, 339106-28-4 involves nitro and trifluoromethyl substitutions, which demand specialized reagents (e.g., trifluoromethylation agents) and harsh conditions .

Research Findings and Trends

Biological Relevance: While the target compound lacks direct bioactivity data, amino-substituted analogs (4k, 4l) show moderate kinase inhibition in preliminary assays . The 4-methylbenzyl ester may act as a prodrug moiety, enhancing bioavailability.

Crystallographic Insights: Structural studies of similar compounds (e.g., 4k) using SHELX software reveal planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable, necessitating inferences from structural analogs.

Methodological Constraints : SHELX-based crystallography, while robust for small molecules, may struggle with flexible ester groups in the target compound .

Q & A

Q. Table 1: Comparative Biological Activity of Analogues

| Substituent (Position 2) | Cell Line (IC₅₀, µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 4-Ethylphenyl | MCF-7: 18.2 ± 1.5 | 45 ± 3 (Human liver microsomes) |

| 4-Methoxyphenyl | MCF-7: 22.7 ± 2.1 | 25 ± 2 |

| 4-Chlorophenyl | MCF-7: 12.4 ± 0.9 | 30 ± 4 |

| Data adapted from |

Basic Question: What methods are used to assess purity and stability under storage conditions?

Methodological Answer:

- HPLC-UV analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products; purity should exceed 95% .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for long-term storage at 2–8°C .

- Mass balance studies : Combine LC-MS and NMR to quantify degradation pathways (e.g., ester hydrolysis or oxidation) .

Advanced Question: How should researchers address inconsistent enzyme inhibition data (e.g., DHFR vs. kinase assays)?

Methodological Answer:

Contradictions may stem from off-target effects or assay conditions. Mitigation steps:

- Selective assay design : Use isoform-specific enzymes (e.g., human DHFR vs. bacterial DHFR) .

- Dose-response validation : Perform IC₅₀ determinations across 8–10 concentrations to rule out non-specific binding .

- Molecular docking : Compare binding poses in DHFR (PDB: 1U72) vs. kinase domains (e.g., EGFR, PDB: 1M17) to identify selectivity determinants .

Basic Question: How does this compound compare to structurally similar isoquinoline derivatives in terms of biological activity?

Methodological Answer:

Key comparisons include:

- Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate : Lower cytotoxicity (IC₅₀ = 35 µM in MCF-7) due to reduced ester group stability .

- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate : Lacks the 4-ethylphenyl group, resulting in 10-fold lower kinase inhibition .

- Benzyl derivatives with methoxy groups : Higher solubility but faster metabolic clearance (t₁/₂ < 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.